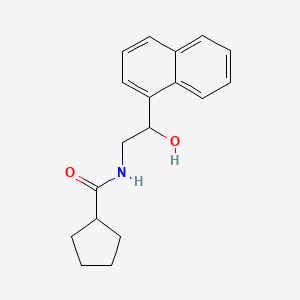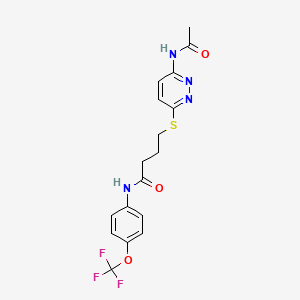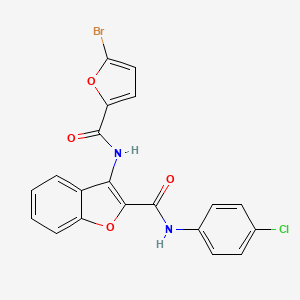
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea
カタログ番号 B2802085
CAS番号:
2034284-64-3
分子量: 288.351
InChIキー: JRRZWBIMWNUKMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known by the name of "DMPU" and has been synthesized using various methods. In
科学的研究の応用
Tautomerism and Structural Studies
- Compounds with NH-pyrazole structures, similar to the compound , have been studied for their tautomerism and structural characteristics using X-ray crystallography and NMR spectroscopy. Such studies help in understanding the chemical behavior and potential applications of these compounds in designing new materials and drugs (Cornago et al., 2009).
Anticancer Applications
- Novel pyrazole derivatives have been synthesized and evaluated for their anti-tumor properties. These compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have shown significant effects against mouse tumor model cancer cell lines, showcasing their potential as anticancer agents (Nassar et al., 2015).
Synthesis of Novel Derivatives
- The chemical reactivity of pyrazole-containing compounds has been explored for the synthesis of novel pyridine and naphthyridine derivatives, demonstrating the versatility of these compounds in organic synthesis and potential applications in developing new pharmacological agents (Abdelrazek et al., 2010).
Hydrogel Formation
- Specific urea derivatives, including ones structurally related to the compound , have been found to form hydrogels in acidic conditions. These materials' rheological and morphological properties can be tuned by varying the anionic components, suggesting applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Antimicrobial Activity
- Certain pyrazole-3-carboxylic acid derivatives have been synthesized and investigated for their antimicrobial activities. These compounds offer a new approach to battling microbial resistance and developing new antibiotics (Korkusuz et al., 2013).
特性
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-9-13(18-19(11)2)7-8-16-15(20)17-12-5-4-6-14(10-12)21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZWBIMWNUKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
![1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2802005.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[1-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2802006.png)


![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)
![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)